Meloxicam vs. Piroxicam: 27% Relative Reduction in GI Adverse Events in 8,656-Patient SELECT Trial
In the SELECT trial—a large-scale, double-blind, randomized comparison in osteoarthritis patients—meloxicam 7.5 mg once daily demonstrated a significantly lower incidence of gastrointestinal adverse events compared to piroxicam 20 mg once daily [1]. The overall adverse event incidence was 22.5% for meloxicam versus 27.9% for piroxicam (P < 0.001), a relative reduction of 19.4% [1]. Gastrointestinal adverse events specifically were 10.3% for meloxicam versus 15.4% for piroxicam (P < 0.001), representing a 33% relative risk reduction [1]. The incidence of perforations, ulcerations, or bleeding (PUBs) was 7 events in the meloxicam group (n=4,320) compared to 16 events in the piroxicam group (n=4,336), yielding a relative risk of 1.4 (piroxicam:meloxicam) [1]. Efficacy was equivalent between the two agents [1].
| Evidence Dimension | Incidence of gastrointestinal adverse events |
|---|---|
| Target Compound Data | 10.3% (GI adverse events); 22.5% (all adverse events) |
| Comparator Or Baseline | Piroxicam: 15.4% (GI adverse events); 27.9% (all adverse events) |
| Quantified Difference | Absolute difference: 5.1 percentage points; Relative reduction: 33% for GI events; P < 0.001 |
| Conditions | SELECT trial: 8,656 patients with exacerbation of osteoarthritis; meloxicam 7.5 mg vs. piroxicam 20 mg once daily for 28 days; double-blind, double-dummy, randomized, parallel-group design |
Why This Matters
For procurement in clinical or research settings prioritizing gastrointestinal safety without sacrificing efficacy, meloxicam offers a statistically significant and clinically meaningful reduction in GI adverse events compared to piroxicam at therapeutically equivalent doses.
- [1] Dequeker J, Hawkey C, Kahan A, Steinbrück K, Alegre C, Baumelou E, et al. Improvement in gastrointestinal tolerability of the selective cyclooxygenase (COX)-2 inhibitor, meloxicam, compared with piroxicam: results of the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial in osteoarthritis. Br J Rheumatol. 1998 Sep;37(9):946-51. doi: 10.1093/rheumatology/37.9.946. View Source
